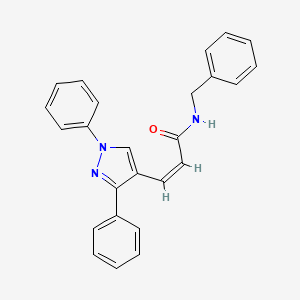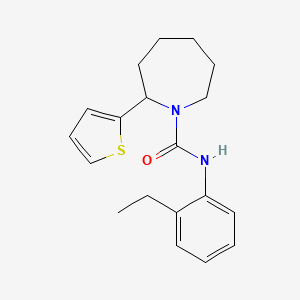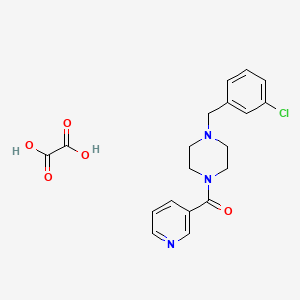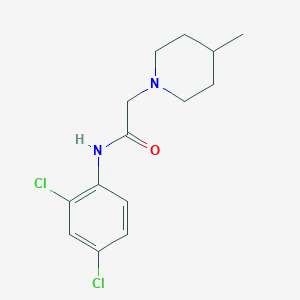![molecular formula C19H28O5 B4976384 diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
diethyl [4-(2,3-dimethylphenoxy)butyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate, also known as DDBM, is a chemical compound that has been widely used in scientific research for its unique properties. DDBM is a synthetic compound that belongs to the family of malonate esters, which are widely used in organic synthesis. DDBM has been shown to have a wide range of applications in scientific research, including its use as a building block for the synthesis of various compounds, as well as its use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has also been shown to have antitumor activity, and it has been investigated as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it is readily available. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is also stable under a wide range of conditions, making it suitable for use in various experiments. However, diethyl [4-(2,3-dimethylphenoxy)butyl]malonate also has some limitations. The compound is relatively hydrophobic, which may limit its solubility in aqueous solutions. Additionally, the compound may have off-target effects on various biological systems, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate in scientific research. One potential direction is the investigation of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate as a building block for the synthesis of novel compounds with unique properties. Additionally, the mechanism of action of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate could be further investigated to better understand its effects on various biological systems.
Conclusion:
In conclusion, diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is a synthetic compound that has been widely used in scientific research for its unique properties. The compound has been shown to have a wide range of applications, including its use as a building block for the synthesis of various compounds, as well as its use in biochemical and physiological studies. While there are some limitations to the use of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate in lab experiments, the compound has several advantages and has the potential for use in various future directions.
Synthesemethoden
The synthesis of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate involves the reaction of diethyl malonate with 2,3-dimethylphenol in the presence of a base catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to yield the final product. The synthesis of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is a relatively straightforward process, and the compound can be easily obtained in high yields.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has been widely used in scientific research for its unique properties. The compound has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has also been used in biochemical and physiological studies, where it has been shown to have a wide range of effects on various biological systems.
Eigenschaften
IUPAC Name |
diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)11-7-8-13-24-17-12-9-10-14(3)15(17)4/h9-10,12,16H,5-8,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWCNNZYLCKMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC(=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)


![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)



![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)